molecular formula C10H14O5 B14255676 acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol CAS No. 229015-43-4

acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol

Cat. No.: B14255676
CAS No.: 229015-43-4
M. Wt: 214.21 g/mol
InChI Key: ITPOJTRDPJZUQN-WLYNEOFISA-N
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Description

Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is a complex organic compound that features both acetic acid and a pyran ring structure This compound is notable for its unique combination of functional groups, which include an acetic acid moiety and a prop-2-ynoxy group attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol typically involves multiple steps, starting with the preparation of the dihydropyran ring. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkene, under acidic conditions to form the dihydropyran ring. The prop-2-ynoxy group can then be introduced through an etherification reaction, where a propargyl alcohol is reacted with the dihydropyran intermediate in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form acetic anhydride or other oxidized derivatives.

    Reduction: The prop-2-ynoxy group can be reduced to form a propoxy group.

    Substitution: The hydroxyl group on the dihydropyran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Acetic anhydride, carbon dioxide, and water.

    Reduction: Propoxy-dihydropyran derivatives.

    Substitution: Various substituted dihydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its functional groups. The prop-2-ynoxy group may play a role in binding to specific active sites, while the dihydropyran ring could influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of an acetic acid moiety, a prop-2-ynoxy group, and a dihydropyran ring

Properties

CAS No.

229015-43-4

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C8H10O3.C2H4O2/c1-2-5-10-8-4-3-7(9)6-11-8;1-2(3)4/h1,3-4,7-9H,5-6H2;1H3,(H,3,4)/t7-,8+;/m1./s1

InChI Key

ITPOJTRDPJZUQN-WLYNEOFISA-N

Isomeric SMILES

CC(=O)O.C#CCO[C@@H]1C=C[C@H](CO1)O

Canonical SMILES

CC(=O)O.C#CCOC1C=CC(CO1)O

Origin of Product

United States

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